molecular formula C9H16ClNO4 B1412740 R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester CAS No. 1932604-50-6

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester

Cat. No.: B1412740
CAS No.: 1932604-50-6
M. Wt: 237.68 g/mol
InChI Key: MVUAMEQSMWWVQY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is a protected amino acid derivative critical in peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) group, which protects the amine functionality, a propionic acid backbone, and a reactive chloromethyl ester moiety. The R-2 stereochemistry at the α-carbon ensures enantioselective coupling in peptide chain assembly. The chloromethyl ester acts as a leaving group, facilitating nucleophilic substitution reactions during solid-phase or solution-phase synthesis . This compound’s stability under basic conditions and acid-labile Boc protection make it suitable for orthogonal deprotection strategies.

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAMEQSMWWVQY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

The compound has a molecular weight of 237.68 g/mol. Key computed properties include:

  • XLogP3-AA: 1.9
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 6

The IUPAC name for R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. The InChI code is InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1, and the InChIKey is MVUAMEQSMWWVQY-ZCFIWIBFSA-N.

General Synthetic Strategies

Based on the information available, a plausible synthetic route for this compound might involve the following steps:

  • Protection of Alanine: Reacting R-Alanine with di-tert-butyl dicarbonate ((Boc)₂O) to introduce the tert-butoxycarbonyl (Boc) protecting group.

    \
    \$$
    \text{R-Alanine} + (\text{Boc})_2\text{O} \rightarrow \text{R-2-tert-Butoxycarbonylaminopropionic acid}
    \$$
    \

  • Esterification: Converting the carboxylic acid to a chloromethyl ester using chloromethylating agents. This can be achieved using chloromethyl methyl ether or similar reagents in the presence of a base.

    \
    \$$
    \text{R-2-tert-Butoxycarbonylaminopropionic acid} + \text{Chloromethylating Agent} \rightarrow \text{this compound}
    \$$
    \

Note: This is a generalized scheme, and specific reaction conditions (e.g., temperature, solvent, catalysts) would need to be optimized.

Chemical Reactions Analysis

Types of Reactions

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield R-2-tert-Butoxycarbonylaminopropionic acid and methanol.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Triethylamine: Used as a base in the esterification reaction.

    Hydrochloric Acid: Used for the deprotection of the Boc group.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Substituted Derivatives: Formed by nucleophilic substitution of the chloromethyl group.

    R-2-tert-Butoxycarbonylaminopropionic Acid: Formed by hydrolysis of the ester bond.

    R-2-Aminopropionic Acid: Formed by deprotection of the Boc group.

Scientific Research Applications

Organic Synthesis

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for functional group modifications that are crucial in developing new pharmaceuticals.

Key Reactions :

  • Amidation Reactions : It can be used to introduce amino groups into organic molecules, which is vital for creating amino acids and peptides.
  • Chiral Building Blocks : The compound serves as a chiral precursor in synthesizing enantiomerically pure compounds essential for drug development .

Medicinal Chemistry

The compound has been investigated for its potential role in synthesizing inhibitors for various biological targets, including enzymes involved in disease processes.

Case Study :
A study focused on the synthesis of (S)-3-(4-Thiazolyl)-2-tert-butoxycarbonylaminopropionic acid demonstrated its utility as a chiral building block for developing renin inhibitors, which have implications in treating hypertension and heart diseases .

Pharmaceutical Development

Due to its reactivity and ability to form stable derivatives, this compound is explored for use in drug formulation processes. It can be modified to enhance the solubility and bioavailability of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group provides protection to the amino group until it is selectively removed under acidic conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs and Structural Variants:

R-2-tert-Butoxycarbonylamino-3-methylbutyric Acid Chloromethyl Ester (CAS 150109-52-7) Structural Difference: Substitution of the propionic acid backbone with a 3-methylbutyric acid chain introduces steric hindrance. Impact: Reduced nucleophilic reactivity compared to the propionic analog due to branching, making it preferable for synthesizing peptides with bulky side chains .

Chloromethyl Methyl Ether (CAS 107-30-2) Structural Difference: A simple chloromethyl ether lacking the Boc-protected amino acid backbone. Functional Contrast: Primarily an alkylating agent in industrial applications (e.g., methylations). Its high reactivity and carcinogenicity limit its use in controlled syntheses like peptide chemistry .

Bis(chloromethyl)ether (CAS 542-88-1) Structural Difference: Dichlorinated ether without protective groups or chiral centers. Functional Contrast: Historically used in polymer production but phased out due to extreme toxicity and instability. Its indiscriminate reactivity contrasts with the targeted application of Boc-protected amino acid esters .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS RN Structural Features Reactivity Stability Applications
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester N/A* Boc-protected, propionic acid, chloromethyl ester High (controlled nucleophilic substitution) Acid-labile Boc, base-stable ester Peptide synthesis
R-2-tert-Butoxycarbonylamino-3-methylbutyric acid chloromethyl ester 150109-52-7 Boc-protected, branched chain Moderate (steric hindrance) Similar to propionic analog Synthesis of branched peptides
Chloromethyl methyl ether 107-30-2 Simple chloromethyl ether Very high (alkylation) Unstable, carcinogenic Industrial methylations
Bis(chloromethyl)ether 542-88-1 Dichlorinated ether Extreme (non-selective alkylation) Highly unstable Historical polymer production

Research Findings and Critical Insights

  • Reactivity Trends : The chloromethyl ester group in Boc-protected compounds enables faster coupling than methyl or benzyl esters due to chlorine’s electron-withdrawing effect. However, it is less reactive than nitrobenzyl esters, balancing stability and utility in peptide elongation .
  • Steric Effects : The 3-methylbutyric analog (CAS 150109-52-7) exhibits slower reaction kinetics compared to the propionic variant, as branching impedes nucleophilic attack .
  • Safety Profile: Unlike industrial chloromethyl ethers (e.g., CAS 107-30-2 and 542-88-1), Boc-protected amino acid esters are designed for controlled reactivity, minimizing hazardous byproducts .

Biological Activity

R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing chloromethylation techniques. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for maintaining the stability of the amine during reactions. The chloromethyl ester functionality is expected to enhance reactivity and facilitate further derivatization.

The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been noted to influence pathways related to protein kinase signaling, which plays a critical role in cell proliferation and apoptosis .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant activity against specific cancer cell lines. For example, it has shown cytotoxic effects on leukemia cells, indicating potential as an anti-cancer agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

In Vivo Studies

Animal studies have provided further insights into the pharmacological effects of this compound. In models of obesity, it has been reported to reduce food intake and body weight gain in mice, suggesting a role in appetite regulation . Additionally, its impact on metabolic syndrome parameters indicates potential therapeutic applications in managing obesity-related disorders.

Case Studies

  • Anti-Cancer Activity : A study involving the administration of this compound to mice with induced tumors showed a reduction in tumor size and improved survival rates compared to control groups . This highlights its potential as a chemotherapeutic agent.
  • Metabolic Regulation : In another case study focusing on metabolic syndrome, subjects treated with this compound exhibited significant improvements in insulin sensitivity and lipid profiles, suggesting its utility in treating conditions associated with metabolic dysregulation .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in leukemia cells
Weight ManagementReduces food intake in obese mice
Metabolic ImprovementEnhances insulin sensitivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine of 2-aminopropionic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) .

Esterification : React the Boc-protected amino acid with chloromethyl chloroformate in anhydrous dichloromethane (DCM) or THF, using a tertiary amine (e.g., triethylamine) to neutralize HCl byproducts. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Boc-group integration (~1.4 ppm for tert-butyl protons) and chloromethyl ester signals (~5.6–5.8 ppm for CH₂Cl) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., free acid form) .
  • FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740–1760 cm⁻¹ and Boc-group absorption at ~1680 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, amber vials. Pre-dry solvents (e.g., DCM) used in reactions to minimize hydrolysis of the chloromethyl ester .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl ester in peptide coupling reactions?

  • Methodological Answer : The chloromethyl ester acts as an activated leaving group, facilitating nucleophilic attack by amine termini in solid-phase peptide synthesis (SPPS). Kinetic studies suggest SN2 displacement by the amine, with reaction rates influenced by steric hindrance from the Boc group. Monitor coupling efficiency via LC-MS to optimize equivalents of coupling agents (e.g., HOBt/DIC) and reaction time .

Q. How can researchers resolve contradictions in reported stability data under acidic conditions?

  • Methodological Answer :

  • Controlled Stability Assays : Incubate the compound in buffered solutions (pH 1–7) at 25°C and 37°C. Use HPLC to quantify degradation products (e.g., free acid or tert-butyl alcohol). Conflicting data may arise from trace moisture in solvents or variable buffer ionic strengths .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to identify decomposition thresholds (>120°C) .

Q. What side reactions are prevalent during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Hydrolysis of Chloromethyl Ester : Minimize by using anhydrous solvents and controlled reaction temperatures (0–5°C during esterification) .
  • Boc Deprotection : Avoid prolonged exposure to acidic conditions (e.g., TFA vapors) during purification. Use neutral alumina for chromatography instead of acidic silica .

Q. How does the Boc group influence solubility in non-polar vs. polar solvents?

  • Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents (e.g., DCM, chloroform) but reduces solubility in aqueous systems. For reactions requiring polar aprotic solvents (e.g., DMF), pre-dissolve the compound in minimal DCM before dilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
Reactant of Route 2
Reactant of Route 2
R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.